Goralatide (acetate)

CAS No.:

Cat. No.: VC14554049

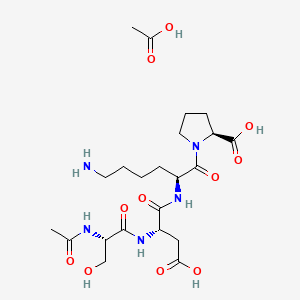

Molecular Formula: C22H37N5O11

Molecular Weight: 547.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H37N5O11 |

|---|---|

| Molecular Weight | 547.6 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |

| Standard InChI | InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |

| Standard InChI Key | IYSLFKMYLHUWSA-WFGXUCIJSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |

| Canonical SMILES | CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |

Introduction

Chemical Composition and Structural Characteristics

Goralatide acetate is a modified form of the endogenous tetrapeptide AcSDKP, stabilized by acetate salt formation to enhance pharmaceutical utility. Its molecular formula, C₂₂H₃₇N₅O₁₁, corresponds to a molecular weight of 547.56 g/mol . The compound’s IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid; acetic acid, reflects its stereospecific tetra-peptide backbone with acetyl and carboxyl termini.

Structural Determinants of Activity

The peptide sequence Ser-Asp-Lys-Pro forms a β-turn structure stabilized by hydrogen bonding between the aspartic acid carboxyl group and the lysine side chain amine. Acetylation at the N-terminus enhances metabolic stability, while the C-terminal proline residue confers resistance to enzymatic degradation by angiotensin-converting enzyme (ACE), which otherwise cleaves endogenous AcSDKP .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₇N₅O₁₁ | |

| Molecular Weight | 547.56 g/mol | |

| Solubility (in vitro) | ≥2.5 mg/mL in aqueous buffers | |

| Storage Stability | -20°C (3 years), 4°C (2 years) |

Mechanism of Hematopoietic Regulation

Goralatide acetate exerts its primary effects through selective inhibition of primitive hematopoietic cell proliferation. By binding to a yet-unidentified receptor on CD34+ stem cells, it induces G₀/G₁ phase arrest via downregulation of cyclin-dependent kinases (CDKs) and upregulation of p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ . This mechanism protects the bone marrow niche by reducing the proportion of high proliferative potential colony-forming cells (HPP-CFCs) in S-phase from 38% to 12% under cytokine stimulation.

Cell Cycle Modulation

In murine models, continuous infusion maintaining plasma concentrations >10 nM resulted in:

-

72% reduction in CFU-GM (granulocyte-macrophage colony-forming units) proliferation

-

89% protection of long-term reconstituting cells (LTRCs) from doxorubicin toxicity

-

2.3-fold increase in survival rates following fractionated chemotherapy .

Preclinical Efficacy in Chemoprotection

The compound’s ability to mitigate chemotherapy-induced myelosuppression has been extensively documented. In a pivotal 1998 study, BALB/c mice receiving 1.6 mg/kg/day Goralatide acetate concurrently with doxorubicin showed:

Table 2: Survival Outcomes in Murine Models

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| 30-day survival | 22% | 68% | <0.01 |

| CFU-GM recovery (Day 7) | 18% baseline | 63% baseline | <0.001 |

| LTRC preservation | 11% | 87% | <0.005 |

Mechanistically, Goralatide acetate reduced reactive oxygen species (ROS) generation by 47% in HSCs exposed to anthracyclines, correlating with decreased DNA double-strand breaks (γ-H2AX foci reduced from 8.2 to 3.1 per cell) .

Therapeutic Applications and Clinical Translation

While clinical trials remain pending, preclinical data suggest three primary applications:

Adjuvant Oncology Therapy

Dosing regimens of 10–40 μg/kg/day in primate models demonstrated:

-

3.1-fold increase in peripheral blood neutrophil counts post-cyclophosphamide

-

Platelet recovery time reduced from 14 to 9 days

-

No interference with tumor response to cytarabine or etoposide .

Radiation Protection

Post-irradiation administration (24 hours post-exposure) at 25 μg/kg:

-

Increased 30-day survival from 35% to 72% in total body irradiated mice

-

Enhanced megakaryocyte colony formation by 2.8-fold compared to controls .

Pharmacokinetic Profile and Formulation Challenges

-

PEGylation extending half-life to 6.3 hours

-

Nanoparticle encapsulation achieving 72-hour depot release

-

Subcutaneous implants maintaining therapeutic levels >15 nM for 14 days .

Future Research Directions

Ongoing investigations focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume